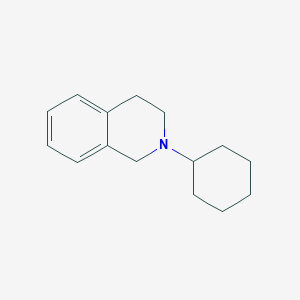
2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a cyclohexyl group attached to the nitrogen atom of a tetrahydroisoquinoline ring system, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline typically involves the reductive alkylation of isoquinoline with cyclohexanone. This reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions generally include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions: 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce fully saturated tetrahydroisoquinolines.
科学研究应用
2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: It is investigated for its potential use in treating neurodegenerative diseases and as an analgesic.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which may contribute to its neuroprotective and analgesic effects. Additionally, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: Lacks the cyclohexyl group, resulting in different biological activities.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Contains a phenyl group instead of a cyclohexyl group, which alters its chemical and biological properties.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Features a benzyl group, leading to distinct pharmacological effects.
Uniqueness: The presence of the cyclohexyl group in 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline imparts unique steric and electronic properties, making it distinct from other tetrahydroisoquinoline derivatives. This structural feature can influence its binding affinity to biological targets and its overall pharmacokinetic profile.
属性
CAS 编号 |
13605-96-4 |
|---|---|
分子式 |
C15H21N |
分子量 |
215.33 g/mol |
IUPAC 名称 |
2-cyclohexyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H21N/c1-2-8-15(9-3-1)16-11-10-13-6-4-5-7-14(13)12-16/h4-7,15H,1-3,8-12H2 |
InChI 键 |
CHQJPAHAZTZYRZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2CCC3=CC=CC=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



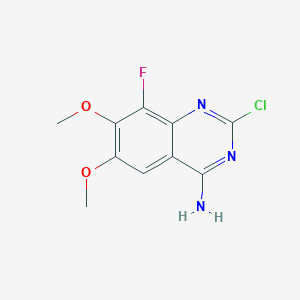
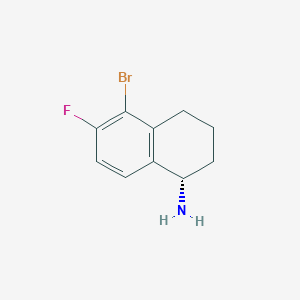
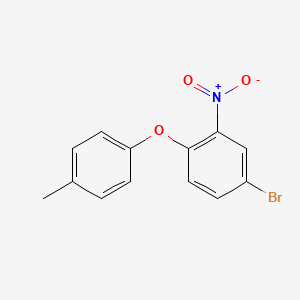
![Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13010756.png)
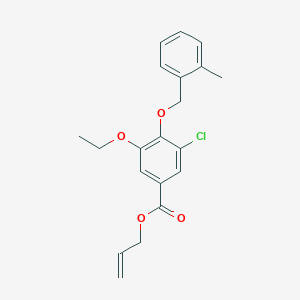
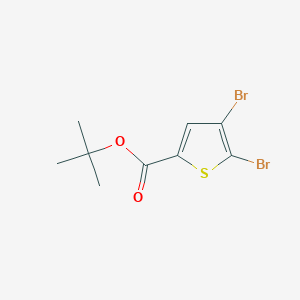
![(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol](/img/structure/B13010767.png)
![9-Oxospiro[5.5]undecane-3-carboxylicacid](/img/structure/B13010775.png)
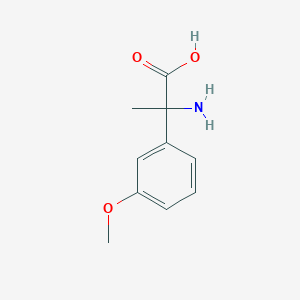

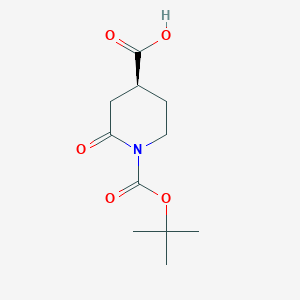
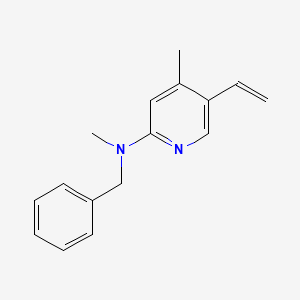
![Bicyclo[3.3.1]nonane-2,6-diamine](/img/structure/B13010815.png)
